molecular formula C10H10N2O B6206190 3-(4-methyl-1H-pyrazol-1-yl)phenol CAS No. 1341343-55-2

3-(4-methyl-1H-pyrazol-1-yl)phenol

Cat. No. B6206190
CAS RN: 1341343-55-2
M. Wt: 174.2
InChI Key:
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Description

“3-(4-methyl-1H-pyrazol-1-yl)phenol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The empirical formula for this compound is C10H10N2O and it has a molecular weight of 174.20 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with 3-bromophenol, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "4-methyl-1H-pyrazole", "3-bromophenol", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole (1.0 equiv) and sodium hydride (1.2 equiv) in dry dimethylformamide (DMF).", "Step 2: Add 3-bromophenol (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding chloroform (CHCl3) and hydrochloric acid (HCl) to the reaction mixture.", "Step 4: Extract the organic layer with sodium hydroxide (NaOH) and water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of chloroform and ethanol as the eluent.", "Step 7: Deprotect the resulting intermediate by treating with hydrochloric acid (HCl) in ethanol (EtOH) at reflux for 4 hours.", "Step 8: Purify the final product by recrystallization from ethanol (EtOH)." ] }

CAS RN

1341343-55-2

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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